1,3-Propanediol

Catalog No.
S598056
CAS No.
504-63-2
M.F
C3H8O2
M. Wt
76.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Propanediol

CAS Number

504-63-2

Product Name

1,3-Propanediol

IUPAC Name

propane-1,3-diol

Molecular Formula

C3H8O2

Molecular Weight

76.09 g/mol

InChI

InChI=1S/C3H8O2/c4-2-1-3-5/h4-5H,1-3H2

InChI Key

YPFDHNVEDLHUCE-UHFFFAOYSA-N

SMILES

Array

solubility

Miscible with water
Very soluble in ethyl ether; slightly soluble in benzene
Miscible with alcohol

Synonyms

1,3-Dihydroxypropan; 1,3-Propylene Glycol; 1,3-Propylenediol; 2-Deoxyglycerol; Bio-PDO; NSC 65426; PG; Susterra; Trimethylene Glycol; Zemea; Zemea Propanediol; β-Propylene Glycol; ω-Propanediol

Canonical SMILES

C(CO)CO

The exact mass of the compound 1,3-Propanediol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 1.0x10+6 mg/l at 25 °c (est)miscible with watervery soluble in ethyl ether; slightly soluble in benzenemiscible with alcohol. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65426. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Glycols - Propylene Glycols - Supplementary Records. It belongs to the ontological category of propane-1,3-diols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

1,3-Propanediol (PDO) is a linear, three-carbon diol widely used as a high-performance monomer, solvent, and functional fluid. It serves as a critical building block for polymers like polytrimethylene terephthalate (PTT) and as a component in polyurethanes, coatings, and adhesives. In cosmetic and personal care formulations, it functions as a humectant, solvent, and sensory enhancer, often positioned as a bio-based alternative to petroleum-derived glycols. Its procurement is frequently driven by specific performance requirements in polymerization and formulation that cannot be met by its structural isomer, 1,2-propanediol, or other common diols.

Substituting 1,3-Propanediol (PDO) with its isomer 1,2-Propanediol (Propylene Glycol, PG) or other diols like Ethylene Glycol (EG) is a common cause of failure in both polymerization and formulation. The linear arrangement of hydroxyl groups in 1,3-PDO, versus the adjacent placement in PG, results in a distinct molecular geometry. This structural difference directly dictates the properties of resulting polymers; for instance, PTT made from 1,3-PDO has superior elastic recovery and resilience compared to PET (from EG) or PBT (from 1,4-Butanediol). In cosmetic applications, 1,3-PDO demonstrates a lower potential for skin irritation and a different sensory profile compared to PG, making them functionally non-interchangeable for sensitive skin formulations.

Precursor Suitability: Enabling Superior Elasticity in PTT Polymers vs. PET and PBT

The use of 1,3-Propanediol as a monomer for polytrimethylene terephthalate (PTT) yields a polymer with significantly different mechanical properties compared to polyesters made from other diols. PTT, derived from 1,3-PDO, exhibits superior resilience and elastic recovery, often called the "odd carbon effect," which is not present in PET (from ethylene glycol) or PBT (from 1,4-butanediol). This makes 1,3-PDO the required precursor for applications demanding a combination of softness, stain resistance, and stretch-recovery that PET and PBT cannot provide. PTT demonstrates better tensile strength, flexural strength, and stiffness compared to PBT.

Evidence DimensionPolymer Elastic Recovery
Target Compound DataPolymer (PTT) made from 1,3-Propanediol exhibits excellent elastic recovery and resilience, returning to its original shape after stretching.
Comparator Or BaselinePolymers from Ethylene Glycol (PET) and 1,4-Butanediol (PBT) have lower elastic recovery. PTT shows more power stretch and recovery than PBT, Nylon 6, and PET.
Quantified DifferencePTT's unique helical molecular structure, enabled by the three-carbon 1,3-PDO monomer, provides superior resilience compared to the more rigid structures derived from two- and four-carbon diols.
ConditionsPolycondensation reaction with terephthalic acid (PTA) or its dimethyl ester (DMT) to form polyester fibers and thermoplastics.

For producing high-performance fibers for carpets, textiles, and apparel with superior durability and comfort, 1,3-Propanediol is the essential monomer and cannot be substituted by ethylene glycol or 1,4-butanediol.

Formulation Compatibility: Reduced Skin Irritation Potential Compared to Propylene Glycol

In cosmetic and personal care applications, 1,3-Propanediol is specified over its common substitute, 1,2-Propanediol (Propylene Glycol, PG), due to a demonstrably lower potential for skin irritation. Human repeat-insult patch tests (RIPT) have been conducted to compare the dermal effects. In a 200-person RIPT study, 1,3-PDO at concentrations up to 75% showed no clinically significant skin reactions, whereas PG has a known history of causing dermal irritation and sensitization in a subset of the population. This difference is attributed to their distinct molecular structures and how they interact with the skin barrier.

Evidence DimensionSkin Irritation Potential
Target Compound Data1,3-Propanediol: Showed no clinically significant skin reactions in a 200-person Human Repeat Insult Patch Test (RIPT) at concentrations up to 75%. Considered to have low potential to irritate or sensitize human skin.
Comparator Or Baseline1,2-Propanediol (Propylene Glycol): Has a documented history of causing dermal irritation and sensitization. Considered more likely to cause skin reactions than 1,3-PDO.
Quantified DifferenceIn direct comparative studies, 1,3-PDO demonstrates a lower incidence of skin irritation and is not considered a skin sensitizer, unlike PG which is a known allergen for some individuals.
ConditionsHuman Repeat Insult Patch Test (RIPT) on human volunteers; standard cosmetic formulation conditions.

For formulators developing products for sensitive skin, or those aiming for a 'clean beauty' profile, specifying 1,3-Propanediol provides a quantifiable safety and marketing advantage over the more common and potentially irritating Propylene Glycol.

Processability and Thermal Behavior: Differentiated Boiling Point and Viscosity Profile

The physical properties of 1,3-Propanediol provide distinct processability advantages over other common glycols. It has a significantly higher boiling point than both Ethylene Glycol (EG) and 1,2-Propanediol (PG), which allows for higher process temperatures in resin synthesis without decomposition or yellowing. Conversely, its viscosity is lower than that of PG and Glycerol, which can reduce pumping energy requirements and improve handling in fluid transfer and formulation processes. These properties make it a preferred choice in applications requiring thermal stability and ease of handling.

Evidence DimensionBoiling Point
Target Compound Data1,3-Propanediol: ~211-217 °C
Comparator Or BaselineEthylene Glycol: ~197 °C 1,2-Propanediol: ~188 °C
Quantified DifferenceBoiling point is ~14-20 °C higher than Ethylene Glycol and ~23-29 °C higher than 1,2-Propanediol.
ConditionsStandard atmospheric pressure.

A higher boiling point allows for a wider and safer operating window in high-temperature polymerizations and chemical syntheses, reducing material loss and improving product quality, a key justification for its selection over lower-boiling point glycols.

Precursor for High-Resilience PTT Fibers and Textiles

Where the end-product requires superior stretch, recovery, and inherent stain resistance exceeding that of standard PET or PBT polyesters. The unique molecular geometry derived from 1,3-PDO is essential for manufacturing PTT for high-performance carpets, athletic apparel, and resilient textiles.

Formulation of Cosmetics for Sensitive Skin

As a humectant, solvent, and sensory modifier in skincare and cosmetic products where minimizing irritation is a primary concern. Its proven lower irritation potential compared to 1,2-Propanediol makes it the right choice for hypoallergenic, dermatologically tested, and 'clean beauty' product lines.

Synthesis of High-Solids Polyester Coatings and Resins

In the production of polyester resins where high reaction temperatures are necessary and low final viscosity is desired. The high boiling point of 1,3-PDO allows for more efficient esterification processes, while its structure contributes to lower resin viscosity, enabling the formulation of coatings with higher solids content.

Bio-Based Heat Transfer Fluids and Antifreeze

For formulating heat transfer fluids and engine coolants where a favorable viscosity profile, high thermal stability, and a renewable source are key procurement drivers. 1,3-PDO offers favorable viscosity values over a wide range of temperatures, potentially lowering energy demands on pumping systems compared to alternatives.

Physical Description

Liquid, Other Solid; Liquid
Colorless to pale yellow liquid; [Merck Index] Colorless odorless liquid; [Alfa Aesar MSDS]

Color/Form

Colorless to pale yellow, very viscid liquid

XLogP3

-1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

76.052429494 Da

Monoisotopic Mass

76.052429494 Da

Boiling Point

210-212 °C

Flash Point

Flash Point: 174 °F/ 345 °C /closed cup/

Heavy Atom Count

5

Taste

Sweet

Density

1.0597 at 20 °C/4 °C

LogP

-1.04 (LogP)
log Kow = -1.04

Melting Point

-26.7 °C

UNII

5965N8W85T

Related CAS

31714-45-1
345260-48-2

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 430 of 472 companies (only ~ 8.9% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Use and Manufacturing

IDENTIFICATION: 1,3-Propanediol is a colorless odorless liquid. It is very soluble in water. USE: 1,3-Propanediol is an important commercial chemical used in industry as intermediates or solvents. It is used in consumer products like laundry and dishwashing products, and personal care products. It is also used in building and construction materials including floor coverings. It is found in anti-freeze and de-icing products. It has also been identified in electric cigarette liquids. EXPOSURE: Workers that use or produce 1,3-propanediol may have direct skin contact. The general population may be exposed by the use of some consumer products. 1,3-Propanediol vapors can be breathed in with use of electric cigarettes. If 1,3-propanediol is released to the environment, it is expected to move quickly through soil. It is not expected to move into air from soil or water surfaces. It may be broken down by microorganisms and is not expected to build up in aquatic organisms. It will be broken down in air. RISK: The potential for 1,3-propanediol to produce toxic effects in humans has not been studied. 1,3-Propanediol was non-irritating to the eye and slightly irritating to the skin of laboratory animals. No adverse effects were found in studies of laboratory animals repeatedly exposed to high concentrations of vapors and mists of 1,3-propanediol or repeatedly exposed to high doses by mouth. No abortions or birth defects in fetuses were found in laboratory animals given high doses of 1,3-propanediol during pregnancy. No changes in male and female reproductive organs were found in laboratory animals repeatedly exposed to high doses of 1,3-propanediol by mouth. The potential for 1,3-propanediol to cause cancer has not been examined in laboratory animals. The potential for 1,3-propanediol to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

0.04 [mmHg]
0.0441 mm Hg at 25 °C

Pictograms

Irritant

Irritant

Other CAS

504-63-2

Wikipedia

1,3-propanediol

Use Classification

EPA Safer Chemical Functional Use Classes -> Enzymes and Enzyme Stabilizers;Solvents
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Fragrance Ingredients

Methods of Manufacturing

One commercial route to 1,3-propanediol starts from acrolein. The addition of water under mild acidic conditions gives 3-hydroxypropionaldehyde with high selectivity. Preferentially buffer solutions with a pH 4-5 or weak acidic ion exchange resins are used as catalysts. Further hydrogenation of this aqueous solutions gives 1,3-propanediol. There is an alternative route via hydroformylation of ethylene oxide and subsequent hydrogenation of the intermediate 3-hydroxypropionaldehyde. More recently a fermentation route from corn sugar has been commercialized.
Prepared by reduction of ethyl glycidate with lithium aluminum hydride.

General Manufacturing Information

Plastics Material and Resin Manufacturing
1,3-Propanediol: ACTIVE

Analytic Laboratory Methods

A method for the gas chromatographic-mass spectrometric identification and quantification of ethylene glycol and diethylene glycol in plasma is described. Such a method is necessary in clinical and forensic toxicology to diagnose probable intoxication and to control the efficacy of detoxification. For sample preparation, the glycols were isolated using acetone after the addition of 1,3-propylene glycol as internal standard. The glycols were then esterified by pivalic acid (pivalic acid anhydride, triethylamine and methanol, 70 degrees C, 15 min) to improve their gas chromatographic characteristics. The glycols were first identified by a comparison of the full mass spectra with reference spectra and then quantified. Therefore, the peak area ratio in the total ion chromatogram (ethylene glycol or diethylene glycol/1,3-propanediol) of the sample was compared with the calibration curve in which the peak area ratios of the standards (0.05, 0.1, 0.5, 1 and 2 g/l), prepared in the same way, were plotted versus their concentrations. The method was linear at least from 0.05 to 2 g/L, with a detection limit of less than 0.01 g/L. The analytical recoveries were 99.2-102.9% for the different concentrations. Precision studies show coefficients of variation of 3.0-6.3% for the different concentrations.
Intoxications with the antifreeze constituent ethylene glycol (EG) occur infrequently, but may be fatal if not recognized and treated promptly. The aim of the present work was to develop an analytical method for rapid diagnosis of EG poisoning and for monitoring EG removal by hemodialysis. EG was measured by gas chromatography upon direct injection of serum or urine samples (50 microL diluted in 200 microL of distilled water containing 2,3-butanediol as internal standard). A 2-m x 2-mm glass column with Chromosorb 101 (80/100 mesh) separates these glycols within four minutes at 200 degrees C, using nitrogen as the carrier gas. The glycols 1,2- and 1,3-propanediol were separated from EG and the internal standard. Acetone, methanol, and isopropanol did not interfere with the analysis. The limit of quantitation of EG was close to 0.5 mM. Because no derivatization, extraction, or concentration procedures were necessary, EG may be determined quantitatively within 30 min, allowing for monitoring of hemodialysis, which should be performed for 15 hr in severe cases. The diagnosis of ethylene glycol intoxication in a late stage may be secured by analysis of urine collected on admission.
A liquid chromatography coupled with electrospray tandem mass spectrometry method was developed for the analysis of ethylene glycol, diethylene glycol, triethylene glycol, 1,4-butanediol, 1,2-butanediol, 2,3-butanediol, 1,2-propanediol and 1,3-propanediol, in serum after a Schotten-Baumann derivatization by benzoyl chloride. Usual validation parameters were tested: linearity, repeatability and intermediate precision, limits of detection and quantification, carry over and ion suppression. Limits of detection were between 0.18 and 1.1 mg/L, and limits of quantification were between 0.4 and 2.3 mg/L. Separation of isomers was possible either chromatographically or by selecting specific multiple reaction monitoring transitions. This method could be a useful tool in case of suspected intoxication with antifreeze agents, solvents, dietary supplements or some medical drug compounds.
LC/MS/MS analyses.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.

Stability Shelf Life

Chemical stability: Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

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